

Quinoclamine IUPAC name and synonyms

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Compound of Interest

Compound Name: **Quinoclamine**

Cat. No.: **B1680399**

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An In-depth Technical Guide to **Quinoclamine**

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **Quinoclamine**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IUPAC Name: 2-amino-3-chloronaphthalene-1,4-dione[1][2][3]

Synonyms: **Quinoclamine** is known by a variety of other names, including:

- 2-Amino-3-chloro-1,4-naphthoquinone[1][2][4][5]
- ACN[6]
- ACNQ[1][2][6]
- Mogeton[1][2][6]
- Mogeton G[1][2][6]
- Quinoclamin[2][6]
- NSC 3910[2][6]
- NSC 642009[2][6]

- 2-Chloro-3-amino-1,4-naphthoquinone[1][2][6]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **Quinoclamine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[1][2][3]
Molecular Weight	207.61 g/mol	[2][7]
Appearance	Orange solid/Yellow crystals	[7][8]
Melting Point	198-200 °C	[9]
Boiling Point	310 °C	[9]
Flash Point	141 °C	[9]
Water Solubility	20.7 mg/L (at 20 °C, pH 7)	[8][10]
Solubility in Organic Solvents (at 20 °C)	Acetone: ~26 g/L Methanol: 6.57 g/L Toluene: 3.14 g/L Ethyl acetate: 10 g/L	[8][10]
log Pow (Octanol/Water Partition Coefficient)	1.58 (at 25 °C)	[10]

Table 2: Toxicological Data

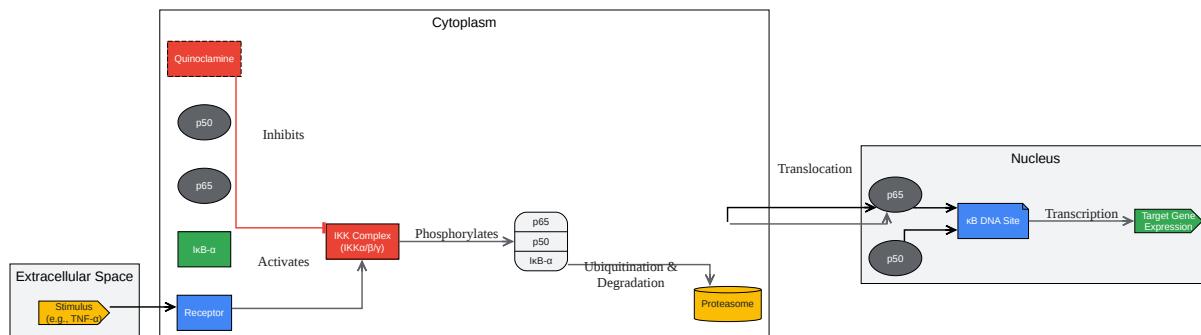
Parameter	Value	Species	Source
LD ₅₀ (Oral)	1360 mg/kg	Rat	[7][10]
LD ₅₀ (Dermal)	> 2000 mg/kg	Rat	[7]
LC ₅₀ (Inhalation)	> 0.79 mg/L (4 h)	Rat	[10]
Acceptable Daily Intake (ADI)	0.0021 mg/kg bw/day	N/A	[4]

Biological Activity and Mode of Action

Quinoclamine is recognized for its activity as a selective herbicide and algicide, controlling a range of weeds, mosses, and algae.[8] Beyond its agrochemical applications, it has been identified as a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, giving it significant anti-cancer potential.[11][12]

Inhibition of NF-κB Signaling

NF-κB is a critical transcription factor involved in cell proliferation, apoptosis, and immune responses.[11] Its dysregulation is linked to various cancers. **Quinoclamine** exerts its inhibitory effect on the canonical NF-κB pathway by preventing the phosphorylation of IκB-α (Inhibitor of κB-α).[11] This action blocks the subsequent degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[11]

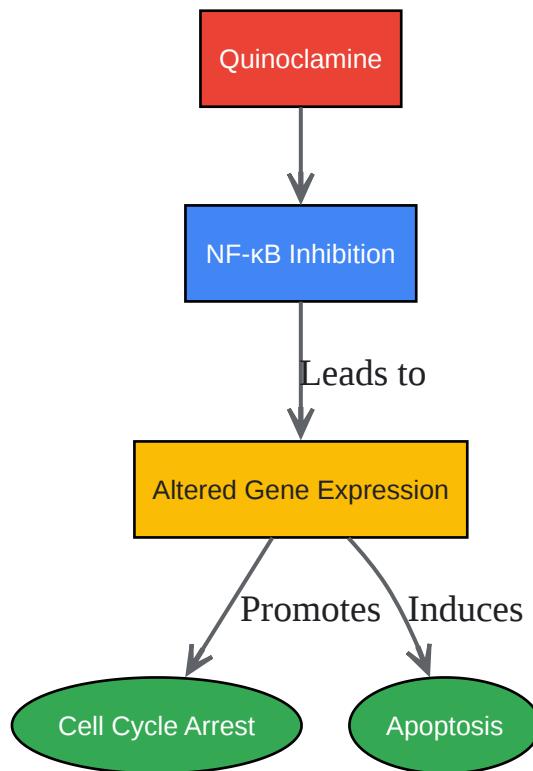


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Inhibition of the NF-κB signaling pathway by **Quinoclamine**.

Effects on Cell Cycle and Apoptosis

As a consequence of its NF-κB inhibitory action, **Quinoclamine** influences the expression of genes that regulate the cell cycle and apoptosis.^{[11][12]} Studies have shown that NF-κB blockade can induce apoptosis in cancer cells.^[11] **Quinoclamine**'s interference with this pathway suggests its potential to halt cell cycle progression and trigger programmed cell death in malignant cells, highlighting its therapeutic promise.



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Logical relationship of **Quinoclamine**'s effects on cellular processes.

Experimental Protocols

Synthesis of Quinoclamine

A reported method for the synthesis of **Quinoclamine** (2-amino-3-chloro-1,4-naphthoquinone) involves the reaction of 2,3-dichloro-1,4-naphthoquinone with methylamine.

- Reactants: 2,3-dichloro-1,4-naphthoquinone and methylamine in methanol.
- Procedure: The reaction is carried out by treating 2,3-dichloro-1,4-naphthoquinone with a solution of methylamine in methanol.
- Conditions: The reaction mixture is maintained at a temperature of 30-40 °C for approximately 2 hours.
- Yield: This procedure has been reported to achieve a high yield of 96.6%.

- Purification: The resulting product can be purified by standard techniques such as recrystallization or column chromatography.

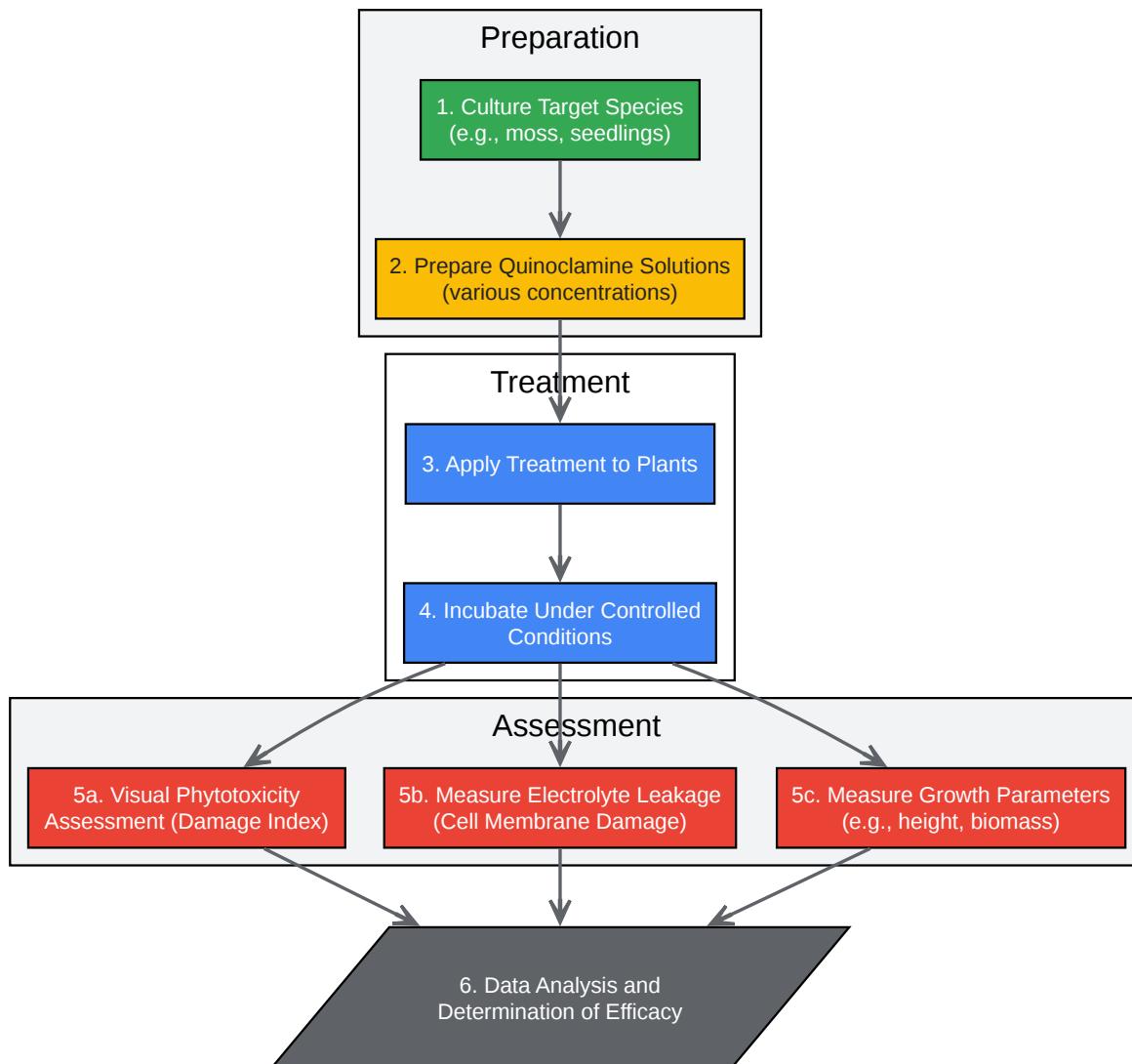
Assay for NF-κB Inhibitory Activity

The inhibitory effect of **Quinoclamine** on NF-κB activity can be assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2).[11]

- Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
- Transfection: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
- Treatment: After transfection, cells are treated with varying concentrations of **Quinoclamine**. NF-κB activation is then induced using an appropriate stimulus, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[11]
- Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.
- Analysis: A decrease in luciferase activity in **Quinoclamine**-treated cells compared to control cells indicates inhibition of the NF-κB pathway. The IC₅₀ value, the concentration at which 50% of NF-κB activity is inhibited, can then be calculated.[11]

Evaluation of Herbicidal Activity

The herbicidal and phytotoxic effects of **Quinoclamine** can be evaluated on target plant or moss species.[13]

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Experimental workflow for assessing the herbicidal activity of **Quinoclamine**.

- 1. Plant Material and Treatment: Target species (e.g., *Polytrichum commune* moss or *Pinus densiflora* seedlings) are cultivated under controlled conditions. Solutions of **Quinoclamine** at various concentrations are prepared.[13]

- 2. Visual Phytotoxicity Assessment: At specified time points after treatment, seedlings or moss are visually assessed for signs of damage such as discoloration, desiccation, browning, or necrosis. A damage index (e.g., on a scale of 0 to 5, where 0 is no damage and 5 is complete necrosis) can be used for quantification.[13]
- 3. Cellular Membrane Damage Assessment: To quantify cellular injury, the electrolyte leakage index is measured. Leaf or tissue samples are collected and immersed in deionized water. The initial electrical conductivity of the solution is measured. The samples are then autoclaved or boiled to induce maximum electrolyte leakage, and the final conductivity is measured. The electrolyte leakage index is calculated as the ratio of the initial to the final conductivity.[13]
- 4. Data Analysis: The collected data are analyzed to determine the dose-dependent herbicidal effect of **Quinoclamine** on the target species.

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